Perhexiline

Overview

Description

Perhexiline is a prophylactic antianginal agent primarily used in Australia and New Zealand. It is known for its ability to inhibit mitochondrial carnitine palmitoyltransferase-1, which shifts myocardial metabolism from fatty acid to glucose utilization. This results in increased ATP production for the same oxygen consumption, thereby increasing myocardial efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

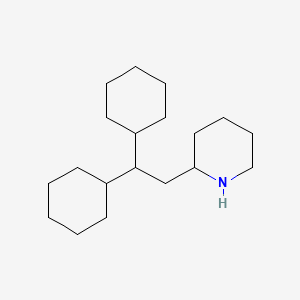

Perhexiline can be synthesized through a multi-step process involving the reaction of piperidine with 2,2-dicyclohexylethyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Perhexiline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxythis compound.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions include hydroxythis compound and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Profile

Perhexiline maleate acts primarily as a metabolic modulator, inhibiting carnitine palmitoyltransferase-1 (CPT-1) and CPT-2, which are critical enzymes in fatty acid metabolism. By inhibiting these enzymes, this compound alters the metabolic pathways utilized by cancer cells, making it a candidate for repurposing in cancer therapy .

Oncology Applications

Recent studies have highlighted this compound's potential in cancer treatment, demonstrating its ability to inhibit tumor growth and enhance the efficacy of conventional chemotherapy agents.

Anti-Cancer Mechanisms

- Intrinsic Apoptotic Pathway Activation : this compound has been shown to activate apoptotic pathways in various cancer cell lines. It promotes mitochondrial uptake of fatty acids, leading to increased reactive oxygen species (ROS) and subsequent apoptosis .

- Combination Therapy : In vivo studies indicate that this compound can enhance the cytotoxic effects of cisplatin in neuroblastoma models, suggesting its role as an adjunctive therapy that may allow for reduced dosages of chemotherapeutic agents .

Case Studies and Clinical Trials

- A study involving colorectal cancer demonstrated that this compound exhibited cytotoxicity against colorectal cancer cell lines, indicating its potential for drug repurposing .

- In a trial assessing its efficacy in patients with refractory angina, 65% reported improvement in anginal symptoms while on this compound, showcasing its therapeutic benefits beyond cardiovascular conditions .

Clinical Applications

This compound has been primarily used in cardiology for managing angina pectoris and other cardiac conditions. Its efficacy in reducing anginal attacks has been well-documented.

Efficacy in Angina

- A double-blind trial involving 55 patients showed that this compound effectively reduced the frequency of anginal attacks in 84% of participants .

- The drug is particularly beneficial for patients unresponsive to conventional antianginal therapies .

Safety Profile

Despite its benefits, this compound is associated with side effects such as dizziness and potential hepatic toxicity; thus, careful monitoring of plasma levels is necessary to avoid adverse reactions .

Comparative Analysis of this compound's Applications

| Application Area | Mechanism of Action | Clinical Evidence | Notable Findings |

|---|---|---|---|

| Cardiology | Inhibits fatty acid oxidation | Effective in reducing anginal attacks | 84% improvement in angina frequency |

| Oncology | Induces apoptosis via metabolic modulation | Cytotoxic effects observed in vitro and vivo | Enhances cisplatin efficacy; reduces doses |

| Neurology | Potential neurotoxicity | Reports of peripheral neuropathies | Caution advised due to neurological side effects |

Mechanism of Action

Perhexiline exerts its effects by binding to the mitochondrial enzyme carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. This binding inhibits the transport of long-chain fatty acids into the mitochondria, shifting substrate utilization from fatty acids to glucose. This shift enhances oxygen efficiency and ATP production, which is particularly beneficial during myocardial ischemia .

Comparison with Similar Compounds

Similar Compounds

Trimetazidine: Another antianginal agent that shifts myocardial metabolism from fatty acid to glucose utilization.

Ranolazine: Used to treat chronic angina by inhibiting late sodium currents in the heart.

Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

Uniqueness

Perhexiline is unique in its dual inhibition of carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2, which provides a more comprehensive shift in myocardial metabolism compared to other antianginal agents. Its potential anti-cancer properties also set it apart from similar compounds .

Biological Activity

Perhexiline, a coronary vasodilator initially developed for treating angina, has garnered attention due to its unique mechanism of action and associated biological activities. Although effective in improving myocardial efficiency, its use has been complicated by reports of hepatotoxicity and neurotoxicity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic effects, side effects, and recent research findings.

This compound primarily acts by inhibiting the mitochondrial enzymes carnitine palmitoyltransferase (CPT)-1 and CPT-2. This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, enhancing glucose and lactate utilization and increasing ATP production without raising oxygen consumption. This mechanism leads to improved myocardial efficiency, making it particularly beneficial for patients with ischemic heart disease .

Cytotoxicity and Hepatotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on hepatic cells. Research indicates that this compound treatment leads to apoptosis in primary human hepatocytes and established liver cell lines (HepaRG and HepG2). The cytotoxicity is concentration-dependent, with significant lactate dehydrogenase (LDH) release observed at higher concentrations (20-25 μM) after 4 hours of exposure. Additionally, this compound induces endoplasmic reticulum (ER) stress, marked by increased expression of ER stress markers such as ATF6, CHOP, and splicing of XBP1 mRNA .

Table 1: Cytotoxic Effects of this compound on Hepatic Cells

| Concentration (μM) | LDH Release (%) | Cell Type |

|---|---|---|

| 5 | 10.2 | HepaRG |

| 10 | 15.6 | HepaRG |

| 20 | 39.6 | Primary Hepatocytes |

| 25 | 47.3 | Primary Hepatocytes |

| 25 | 55.0 | HepG2 |

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for refractory angina and chronic heart failure. A multicenter double-blind randomized controlled trial demonstrated that this compound improved myocardial energetics in patients with heart failure secondary to hypertrophic cardiomyopathy. However, the trial was halted due to concerns about renal impairment associated with this compound therapy .

Case Study: Hypoglycemia Associated with this compound

A notable case reported hypoglycemia in a patient treated with this compound maleate for refractory angina. The patient experienced multiple episodes of asymptomatic hypoglycemia after initiating treatment, leading to adjustments in medication management. This case highlights the importance of monitoring blood glucose levels in patients receiving this compound therapy, especially those also on oral hypoglycemic agents .

Recent Research Findings

Recent studies have explored the potential anti-cancer properties of this compound. Preclinical data suggest that this compound can inhibit tumor growth through the activation of apoptotic pathways in T-cells and may reduce the incidence of hepatocellular carcinoma in certain models . This emerging evidence positions this compound not only as a cardiovascular agent but also as a potential adjunctive therapy in oncology.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of perhexiline in modulating cardiac metabolism, and how can this be experimentally validated?

this compound inhibits carnitine palmitoyltransferase-1 (CPT1), shifting myocardial metabolism from fatty acid oxidation to glucose utilization, thereby improving metabolic efficiency . To validate this, researchers can:

- Measure CPT1 activity in rat heart and liver tissues using in vitro enzyme inhibition assays (IC50: 77 μM for cardiac CPT1 vs. 148 μM for hepatic CPT1) .

- Use isolated rat heart models under low-flow ischemia/reperfusion to assess changes in lactate production and oxygen consumption after this compound administration .

- Monitor mTORC1 signaling blockade and autophagy induction in human cancer cell lines (e.g., MCF-7 breast cancer cells) at 10 μM concentrations .

Q. What experimental models are suitable for studying this compound’s antitumor effects, and what endpoints should be prioritized?

- Neuroblastoma cells : Conduct MTT assays to evaluate cytotoxicity (e.g., 48-hour exposure to 0.01 μM this compound maleate) .

- Xenograft models : Administer this compound (1–3 mg/kg) alone or with cisplatin to assess tumor regression and survival rates in mice .

- Hepatocellular carcinoma (HCC) : Compare this compound’s efficacy to sorafenib in viability assays using HCC cell lines .

- Key endpoints : Autophagy markers (LC3-II), apoptosis (caspase-3 activation), and metabolic shifts (glucose uptake vs. fatty acid oxidation) .

Q. How do pharmacokinetic properties of this compound influence experimental design in preclinical studies?

- Non-linear metabolism : Plasma concentrations vary widely due to CYP2D6 polymorphisms. Use therapeutic drug monitoring (TDM) to maintain levels between 150–600 μg/L .

- Half-life considerations : In mice, account for prolonged elimination (2–30 days) when designing chronic dosing regimens .

- Metabolite analysis : Quantify dihydroxythis compound and other metabolites in urine and bile to assess bioactivity and toxicity .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s efficacy in myocardial protection across clinical trials?

- Contradiction : this compound improved cardiac output in chronic heart failure (CHF) patients (↑ left ventricular ejection fraction by 10%, p<0.001) but showed no benefit in coronary artery surgery patients .

- Methodological adjustments :

- Stratify patients by metabolic phenotype (CYP2D6 status) to minimize toxicity variability .

- Optimize dosing duration (≥5 days pre-surgery) and use stress echocardiography to assess regional myocardial function .

- Compare outcomes in ischemic vs. non-ischemic CHF cohorts using ³¹P magnetic resonance spectroscopy to evaluate skeletal muscle energetics .

Q. What strategies mitigate this compound-induced hepatotoxicity and neuropathy in translational research?

- Hepatotoxicity :

- Screen for pre-existing liver dysfunction and monitor alanine transaminase (ALT) levels weekly .

- Use in vitro hepatocyte models to study lipid accumulation and mitochondrial dysfunction at plasma concentrations >600 μg/L .

- Neuropathy :

- Assess plasma levels of unmetabolized this compound in slow CYP2D6 hydroxylators .

- Conduct nerve conduction studies in animal models dosed at 3 mg/kg for ≥4 weeks .

Q. How can this compound be repurposed for cancer stem cell (CSC) targeting, and what metabolic pathways should be prioritized?

- Mechanistic rationale : this compound inhibits fatty acid oxidation (FAO), a critical energy source for CSCs .

- Experimental approaches :

- Combine this compound (10 μM) with doxycycline to impair mitochondrial biogenesis in hypoxic CSCs .

- Use proteomic profiling to identify FAO-related biomarkers (e.g., CPT1A, ACADL) in CSC-enriched tumor spheroids .

- In vivo validation : Test this compound in patient-derived xenograft (PDX) models of refractory cancers with elevated CPT1 expression .

Q. Methodological Considerations

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in heterogeneous populations?

- Apply non-linear mixed-effects modeling (NONMEM) to account for CYP2D6-driven pharmacokinetic variability .

- Use Bayesian hierarchical models to integrate in vitro IC50 data (e.g., CPT1 inhibition) with clinical outcomes .

Q. How should researchers design phase II trials to evaluate this compound’s adjunctive role in refractory angina?

Properties

IUPAC Name |

2-(2,2-dicyclohexylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXKNKQEMFBLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023439 | |

| Record name | Perhexiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perhexiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.72e-05 g/L | |

| Record name | Perhexiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perhexiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Perhexiline binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. It acts by shifting myocardial substrate utilisation from long chain fatty acids to carbohydrates through inhibition of CPT-1 and, to a lesser extent, CPT-2, resulting in increased glucose and lactate utilization. This results in increased ATP production for the same O2 consumption as before and consequently increases myocardial efficiency. | |

| Record name | Perhexiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

39648-47-0, 6621-47-2, 39648-48-1 | |

| Record name | (-)-Perhexiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhexiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Perhexiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhexiline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2-(2,2-Dicyclohexylethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2-(2,2-Dicyclohexylethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perhexiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhexiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2-(2,2-dicyclohexylethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-2-(2,2-dicyclohexylethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERHEXILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU65374X44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perhexiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.